![molecular formula C9H19NO B2824310 Methoxy[(3-methylcyclohexyl)methyl]amine CAS No. 1553192-73-6](/img/structure/B2824310.png)
Methoxy[(3-methylcyclohexyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy[(3-methylcyclohexyl)methyl]amine is a chemical compound with the CAS Number: 1553192-73-6 . Its IUPAC name is O-methyl-N-((3-methylcyclohexyl)methyl)hydroxylamine . It has a molecular weight of 157.26 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Methoxy[(3-methylcyclohexyl)methyl]amine is 1S/C9H19NO/c1-8-4-3-5-9(6-8)7-10-11-2/h8-10H,3-7H2,1-2H3 . The InChI key is DSLUTXRJUCVRJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methoxy[(3-methylcyclohexyl)methyl]amine is a liquid . It has a molecular weight of 157.25 . The compound is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
1. Antagonist Properties in Pharmacology
One of the notable applications of compounds structurally related to Methoxy[(3-methylcyclohexyl)methyl]amine is their role as potent antagonists of specific receptors. For instance, CP-96,345 is a nonpeptide antagonist of the substance P (NK1) receptor, illustrating the potential of such compounds in investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991). This highlights the compound's significance in the development of new therapeutic agents targeting the NK1 receptor.
2. Synthesis and Stability in Chemical Reactions
Methoxy[(3-methylcyclohexyl)methyl]amine derivatives are also important in synthetic chemistry. For example, the synthesis of 3-aminocycloheptatrienylidenamines through methylation illustrates the compound's role in facilitating chemical reactions that lead to more stable products for arylamino than alkylamino substituents (Cavazza & Pietra, 1976). This process showcases the compound's utility in the synthesis of complex chemical structures.
3. Analytical Characterization of New Psychoactive Substances
The structural analogs of Methoxy[(3-methylcyclohexyl)methyl]amine have been analyzed for their potential as new psychoactive substances. These studies involve the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing valuable information for the identification of newly emerging substances of abuse (Wallach et al., 2016). Such research is crucial for forensic and legislative efforts to manage the availability of research chemicals.
4. Detection in Astronomical Studies
Compounds similar to Methoxy[(3-methylcyclohexyl)methyl]amine, like methoxyamine, have been studied for their potential presence in the interstellar medium. This research provides experimental frequencies for methoxyamine's ground-vibrational state, aiming to detect it in the interstellar medium (Kolesniková et al., 2018). Such studies expand our understanding of complex molecule formation in space.
5. Infrared Spectroscopy for Methoxyl Group Detection
The detection of the methoxyl group in compounds, including methoxyamines, through infrared spectroscopy highlights the compound's importance in analytical chemistry. This method provides a diagnostic technique for identifying methoxyl groups in various chemical compounds (Degen, 1968). The application is significant for the qualitative analysis of chemical substances.
Safety and Hazards
The safety information for Methoxy[(3-methylcyclohexyl)methyl]amine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
N-methoxy-1-(3-methylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-9(6-8)7-10-11-2/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLUTXRJUCVRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CNOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy[(3-methylcyclohexyl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

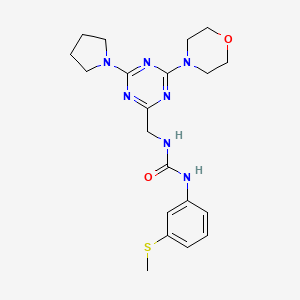
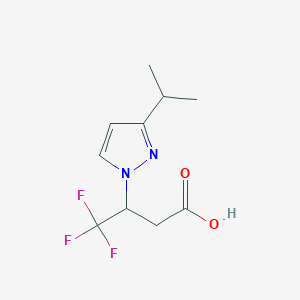
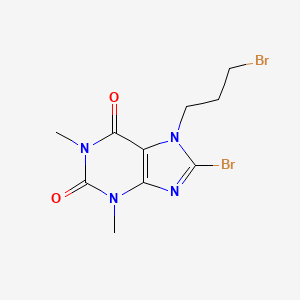
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)
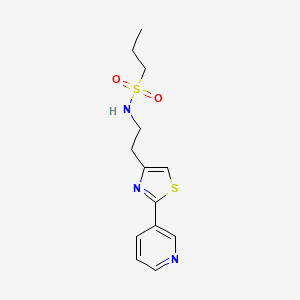
![[3-(2,2-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride](/img/structure/B2824235.png)
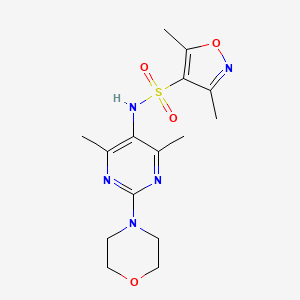
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)
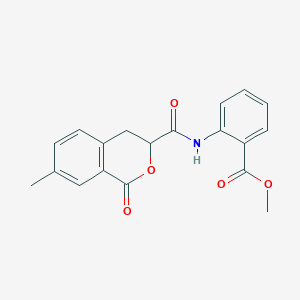
![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)
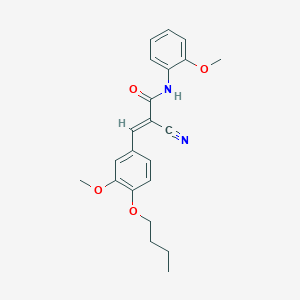
![2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2824247.png)
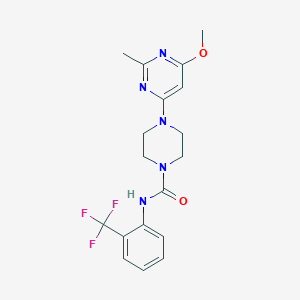
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824249.png)